Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Description

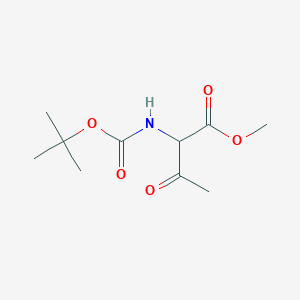

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a synthetic intermediate widely used in organic and peptide chemistry. Its structure features a methyl ester group, a tert-butoxycarbonyl (Boc)-protected amine at position 2, and a ketone moiety at position 3. The Boc group serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions. The methyl ester enhances solubility in organic solvents, facilitating reactions in non-polar environments.

Properties

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |

InChI |

InChI=1S/C10H17NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h7H,1-5H3,(H,11,14) |

InChI Key |

PXEVTLSNKSGQTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method involves the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of readily available reagents and mild reaction conditions makes the industrial production feasible and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride in methanol.

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Substitution Reagents: Methanesulfonyl chloride, cesium acetate.

Major Products

The major products formed from these reactions include hydroxy derivatives, substituted amino acids, and oxidized products .

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate and three analogs from the provided evidence:

*Inferred from structural analysis.

Key Comparison Points

Ester Group Influence

- Target vs. Ethyl Analog : The ethyl ester in Ethyl 4-(Boc-amino)-3-oxobutanoate increases lipophilicity compared to the methyl ester in the target compound. This difference may affect solubility in organic solvents and metabolic stability in biological systems. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could influence their utility in prodrug design.

Boc Group Positioning

- Target vs. (S)-Methyl 3-(Boc-amino)-3-methylbutanoate : Positioning the Boc group at position 3 (vs. 2 in the target) introduces steric hindrance due to the adjacent methyl branch. This structural variation may alter reactivity in peptide coupling reactions or Boc deprotection kinetics under acidic conditions.

Additional Functional Groups

- Target vs. (S)-Methyl 4-amino-2-(Boc-amino)-4-oxobutanoate : The latter compound features a 4-oxo and 4-amino group, creating a dual functionalization. This structure could enable intramolecular interactions (e.g., hydrogen bonding) or participation in cyclization reactions, unlike the target compound. The (S)-stereochemistry may also confer selectivity in enzyme-mediated processes.

Stereochemical Considerations

- Both compounds in and are (S)-configured, which could enhance their bioactivity in chiral environments. The target compound’s lack of specified stereochemistry suggests broader applicability in non-enantioselective syntheses.

Research Findings and Implications

Solubility and Reactivity: Ethyl esters (e.g., ) are less polar than methyl esters, favoring use in lipid-rich environments. However, methyl esters (target and ) are preferred for faster hydrolysis in aqueous conditions. The 3-oxo group in the target and may participate in keto-enol tautomerism or act as a nucleophile in condensation reactions.

Deprotection Efficiency :

- Boc groups at position 2 (target and ) are likely more accessible for acid-mediated deprotection than those at position 3 (), where steric hindrance could slow reaction rates.

Biological Relevance: The (S)-configured compounds () may exhibit enhanced compatibility with biological systems, such as enzyme active sites, compared to racemic or non-chiral analogs.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate (commonly referred to as Boc-Asp-OMe) is an amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protective group on the amino functionality and an ester group at the carboxylic acid position, which may influence its pharmacological properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

Boc-Asp-OMe can be synthesized through several chemical pathways, typically involving the protection of aspartic acid followed by esterification. The general reaction scheme may involve:

- Protection of aspartic acid with Boc anhydride.

- Esterification with methanol to form the methyl ester.

- Purification and characterization using methods such as NMR and HPLC.

The molecular structure of Boc-Asp-OMe is critical for its biological activity, particularly how the Boc group influences solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that Boc-Asp-OMe exhibits notable antimicrobial properties. In a study examining various derivatives of amino acids, Boc-Asp-OMe was tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens, indicating significant antimicrobial potential .

Anticancer Activity

Boc-Asp-OMe has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. In particular, it inhibited the activation of LX-2 cells (a model for liver fibrosis) induced by TGFβ1, leading to decreased expression of fibrogenic genes such as COL1A1 and α-SMA . This suggests potential applications in treating fibrotic diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of Boc-Asp-OMe is essential for optimizing its biological activity. Key observations include:

- Boc Group Influence : The presence of the Boc group enhances lipophilicity, which may improve cellular uptake.

- Ester Functionality : The methyl ester moiety contributes to increased stability and bioavailability compared to free acids.

- Substituent Variations : Modifications on the amino or carboxylic groups can lead to variations in potency against specific targets.

Comparative Activity Table

| Compound | MIC (μg/mL) | Anticancer IC50 (μM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 4–8 | 0.6 ± 0.94 | Significant reduction in COL1A1 expression |

| Reference Compound A | 10–20 | 0.8 ± 0.12 | Moderate effect |

| Reference Compound B | 5–15 | 1.0 ± 0.15 | No significant effect |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Boc-Asp-OMe was evaluated against clinical isolates of Mycobacterium tuberculosis. Results indicated that it displayed potent activity against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Case Study 2: Cancer Cell Line Studies

In a recent study focusing on triple-negative breast cancer, Boc-Asp-OMe demonstrated selective toxicity towards cancer cells while sparing normal cells significantly . This selectivity is crucial for minimizing side effects during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.